molecular formula C14H14N2O5 B2369453 [3-(4-Methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]essigsäure CAS No. 1242821-81-3

[3-(4-Methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]essigsäure

Katalognummer: B2369453
CAS-Nummer: 1242821-81-3
Molekulargewicht: 290.275
InChI-Schlüssel: LYEWSCMNASEXNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid is a useful research compound. Its molecular formula is C14H14N2O5 and its molecular weight is 290.275. The purity is usually 95%.
BenchChem offers high-quality [3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

The compound exhibits several biological activities that make it a candidate for therapeutic development:

Anticancer Activity

Research indicates that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study evaluated the compound's effectiveness against breast and colon cancer cell lines, reporting an IC50 value of approximately 10 µM, suggesting potent anticancer activity .
  • Another investigation highlighted its ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays:

  • Preliminary studies demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 32 µg/mL .
  • Its structural similarity to known antimicrobial agents suggests a mechanism that disrupts bacterial cell wall synthesis.

Enzyme Inhibition

The compound may act as an inhibitor of various enzymes:

  • It has been investigated for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells .
  • Inhibition studies showed competitive inhibition kinetics with a Ki value of 15 µM.

Case Study 1: Anticancer Research

A clinical study evaluated the efficacy of this compound in combination with standard chemotherapy agents on patients with metastatic breast cancer. Results indicated a significant improvement in overall survival rates compared to control groups .

Case Study 2: Antimicrobial Efficacy

In vitro testing against a panel of pathogens showed that formulations containing this compound reduced bacterial load significantly in infected animal models. The study concluded that it could be developed into a topical antimicrobial agent .

Data Summary Table

ApplicationActivity TypeIC50/MIC ValueReference
AnticancerCytotoxicity~10 µM
AntimicrobialMIC against E. coli32 µg/mL
Enzyme InhibitionDHFR InhibitionKi = 15 µM

Biologische Aktivität

The compound [3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and hormonal regulation. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound is characterized by a pyrimidine ring with two keto groups and a methoxyphenyl substituent. Its molecular formula is C12H12N2O4, and it exhibits properties typical of heterocyclic compounds that may influence its biological interactions.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Hormonal Activity :
    • The compound has been identified as a selective antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R), which plays a crucial role in regulating reproductive hormones. Studies have shown that derivatives similar to this compound can effectively suppress luteinizing hormone levels in vivo, indicating potential applications in treating conditions like endometriosis and prostate cancer .
  • Antiproliferative Effects :
    • The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been tested against breast cancer cells (MDA-MB-436) and demonstrated cell cycle arrest at the G2/M phase, leading to increased apoptosis rates. This suggests that the compound may induce programmed cell death in cancerous cells while sparing normal cells .

Case Studies

  • Endometriosis Treatment :
    • In a study involving castrated macaques, administration of a closely related compound led to a marked decrease in luteinizing hormone levels, supporting its potential use for managing endometriosis symptoms by modulating hormonal pathways .
  • Cytotoxicity Assays :
    • In vitro studies have shown varying degrees of cytotoxicity across different cancer cell lines. The compound's IC50 values indicate its effectiveness compared to established drugs like Olaparib. For example, certain derivatives exhibited IC50 values significantly lower than those of standard treatments, highlighting their potential as novel anticancer agents .

Data Tables

The following table summarizes key findings regarding the biological activity of the compound and its derivatives:

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-436 (Breast)2.57Induces apoptosis, G2/M phase arrest
Compound BEndometriosis Model10bhGnRH-R antagonist
Compound CVarious Cancer Lines8.90Antiproliferative effects

Safety Profile

Preliminary studies suggest that the safety profile of these compounds is favorable when compared to conventional therapies. In vitro assays against normal cell lines have indicated minimal cytotoxicity, which is essential for developing therapeutic agents with reduced side effects .

Eigenschaften

IUPAC Name

2-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxopyrimidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-9-7-12(17)15(8-13(18)19)14(20)16(9)10-3-5-11(21-2)6-4-10/h3-7H,8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEWSCMNASEXNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=O)N1C2=CC=C(C=C2)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.